

Application Notes: Using NADH Fluorescence Lifetime Imaging (FLIM) in Live Cells

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Compound of Interest

Compound Name: *Nadh-IN-1*

Cat. No.: *B10861323*

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Introduction

Nicotinamide Adenine Dinucleotide (NADH) is a critical metabolic coenzyme central to cellular energy production. Its reduced form, NADH, is naturally fluorescent (autofluorescent), while its oxidized form, NAD⁺, is not.^{[1][2]} Fluorescence Lifetime Imaging (FLIM) is a powerful microscopy technique that measures the time a fluorophore, in this case, NADH, remains in an excited state before emitting a photon.^[1] This lifetime is highly sensitive to the molecule's local microenvironment, particularly whether it is free in the cytoplasm or bound to an enzyme.^{[1][3]} This intrinsic property allows FLIM to serve as a label-free, non-invasive method to probe cellular metabolic states in real-time.^{[2][4]}

The fluorescence lifetime of free NADH is short (approximately 0.3-0.4 ns) due to a self-quenching mechanism.^{[1][5]} When NADH binds to enzymes, its conformation changes, leading to a significantly longer fluorescence lifetime (typically >1.2 ns).^{[1][3][5]} Therefore, by measuring the fluorescence lifetime of the cellular NADH pool, one can distinguish between two key metabolic pathways:

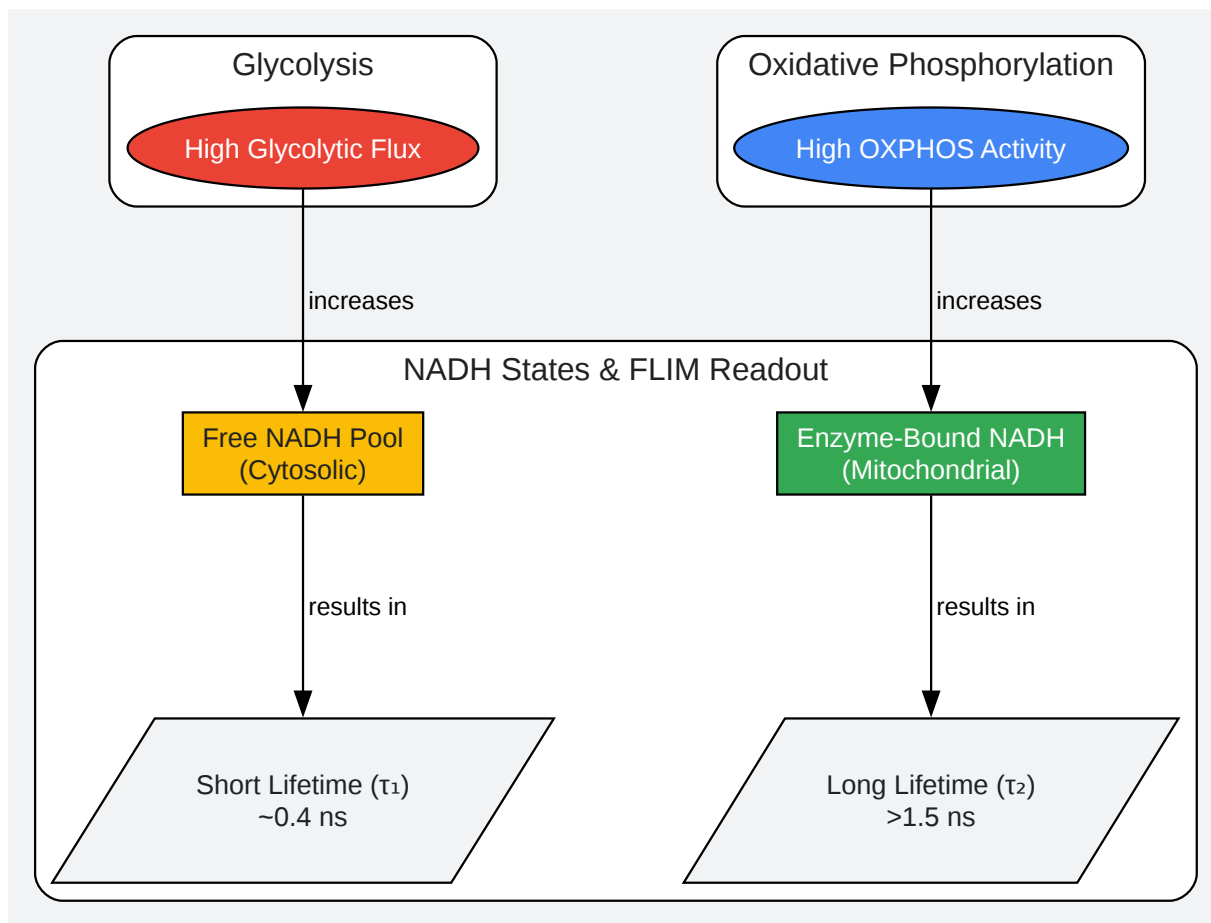
- **Glycolysis:** This pathway is associated with a higher proportion of free NADH, resulting in a shorter average fluorescence lifetime.
- **Oxidative Phosphorylation (OXPHOS):** This pathway involves NADH binding to enzymes of the electron transport chain (e.g., Complex I), leading to a higher proportion of bound NADH and a longer average fluorescence lifetime.^{[1][4]}

NADH FLIM is thus an invaluable tool for researchers, scientists, and drug development professionals to quantitatively assess metabolic shifts in various biological contexts.

Key Applications

- **Cancer Metabolism:** Cancer cells often exhibit a reprogrammed metabolism known as the "Warburg effect," characterized by elevated glycolysis even in the presence of oxygen.[4][6] NADH FLIM can detect this shift by measuring a decrease in the average NADH lifetime compared to normal cells.[4][7] This makes it a promising tool for cancer detection, characterizing tumor heterogeneity, and monitoring the metabolic response of cancer cells to therapeutic agents.[1][7][8]
- **Neurodegenerative Diseases:** Mitochondrial dysfunction is a key factor in many neurodegenerative disorders, including Alzheimer's and Huntington's disease.[4][9][10] NADH FLIM allows for the direct, single-cell resolution assessment of mitochondrial function by quantifying the balance between glycolysis and oxidative phosphorylation in neurons.[9][10][11] It can be used to study the effects of disease-related proteins on mitochondrial respiration and identify selective mitochondrial vulnerabilities.[9][10]
- **Drug Discovery and Development:** The efficacy of drugs targeting cellular metabolism can be rapidly assessed using NADH FLIM. By monitoring changes in the NADH fluorescence lifetime, researchers can determine if a compound successfully inhibits a specific metabolic pathway (e.g., glycolysis or OXPHOS) and quantify the cellular response.[1][8] This provides a high-throughput, label-free method for screening potential therapeutics.
- **Stem Cell Biology:** The metabolic state of stem cells is closely linked to their differentiation potential. For instance, neural progenitors undergoing differentiation shift their metabolism from glycolysis towards oxidative phosphorylation.[4] NADH FLIM can track these metabolic changes, providing insights into the mechanisms of cell fate decisions and serving as a quality control tool in tissue engineering applications.[4]

Visualizing the Principle of NADH FLIM



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Caption: Principle of NADH FLIM for metabolic state assessment.

Quantitative Data Summary

NADH fluorescence decay in cells is typically fitted with a bi-exponential model: $I(t) = a_1 e^{-t/\tau_1} + a_2 e^{-t/\tau_2}$, where τ_1 and τ_2 are the short and long lifetime components, and a_1 and a_2 are their respective fractional contributions.

Table 1: Typical Fluorescence Lifetimes of NADH Forms

NADH State	Typical Lifetime (τ)	Associated Metabolic State	Reference
Free NADH (τ_1)	0.3 - 0.5 ns	Glycolysis	[1][5]
NADH bound to Lactate Dehydrogenase (LDH)	~1.6 ns	Anaerobic Glycolysis	[1]
NADH bound to Malate Dehydrogenase (MDH)	~1.2 ns	TCA Cycle	[1]
NADH bound to Complex I	>2.0 ns	Oxidative Phosphorylation	[4]

Table 2: Example of NADH FLIM Parameter Changes in Response to Metabolic Inhibitors in Cancer Cells

Treatment	Target Pathway	Change in Free/Bound Ratio (a ₁ /a ₂)	Change in Mean Lifetime (τ _m)	Metabolic Interpretation	Reference
FX11	Lactate Dehydrogenase (LDH) Inhibition	Decrease	Increase	Shift from glycolysis towards OXPHOS	[1]
Dichloroacetate (DCA)	Pyruvate Dehydrogenase Kinase (PDK) Inhibition	No significant change	No significant change	Promotes OXPHOS, but effect not distinguishable by FLIM alone in this case	[1]
Rotenone	Complex I Inhibition	Increase	Decrease	Inhibition of OXPHOS, shift towards glycolysis	[12] [13]
2-Deoxy-D-glucose (2-DG)	Glycolysis Inhibition	Decrease	Increase	Inhibition of glycolysis, forcing reliance on OXPHOS	[12] [13]

Experimental Protocols

Protocol 1: General Live Cell Preparation and NADH FLIM Imaging

This protocol outlines the fundamental steps for acquiring high-quality NADH FLIM data from live cultured cells.

Materials:

- Cell culture medium appropriate for the cell line.
- 35 mm glass-bottom imaging dishes.
- Phosphate-buffered saline (PBS).
- Two-photon laser scanning microscope equipped with a time-correlated single photon counting (TCSPC) FLIM system.
- Ti:Sapphire laser or similar femtosecond pulsed laser.
- High numerical aperture (NA) water or oil immersion objective lens (e.g., 20x or 40x).
- Environmental chamber for temperature (37°C) and CO₂ (5%) control.

Methodology:

- Cell Seeding: 24-48 hours prior to imaging, seed cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency at the time of the experiment.
- Sample Preparation: Immediately before imaging, remove the culture medium and gently wash the cells twice with pre-warmed PBS. Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).
- Microscope Setup:
 - Mount the sample on the microscope stage within the environmental chamber and allow it to equilibrate for at least 15 minutes.
 - Set the two-photon excitation laser to 740-750 nm.[\[5\]](#)[\[13\]](#)
 - Use a bandpass filter to collect the NADH emission signal, typically around 460 ± 30 nm. [\[13\]](#)
 - Adjust the laser power to be as low as possible to achieve a sufficient photon counting rate while minimizing phototoxicity and photobleaching.
- FLIM Data Acquisition:

- Select a field of view containing healthy, representative cells.
- Acquire FLIM data using the TCSPC system. The acquisition time should be long enough to collect sufficient photons for a robust bi-exponential fit (typically 60-120 seconds per image).^[1]
- Record images from multiple fields of view for statistical significance.
- Data Analysis:
 - Use appropriate software (e.g., SPCImage, FLIMfit) to analyze the raw FLIM data.^{[1][14]}
 - Fit the fluorescence decay curve for each pixel using a bi-exponential decay model to generate images of the lifetime components (τ_1 , τ_2) and their fractional contributions (a_1 , a_2).
 - Calculate the mean lifetime (τ_m) and the free-to-bound ratio (a_1/a_2) for regions of interest (ROIs) drawn around individual cells or subcellular compartments.

Protocol 2: Assessing Metabolic Response to Drug Treatment

This protocol describes how to use NADH FLIM to measure metabolic shifts induced by a pharmacological agent.

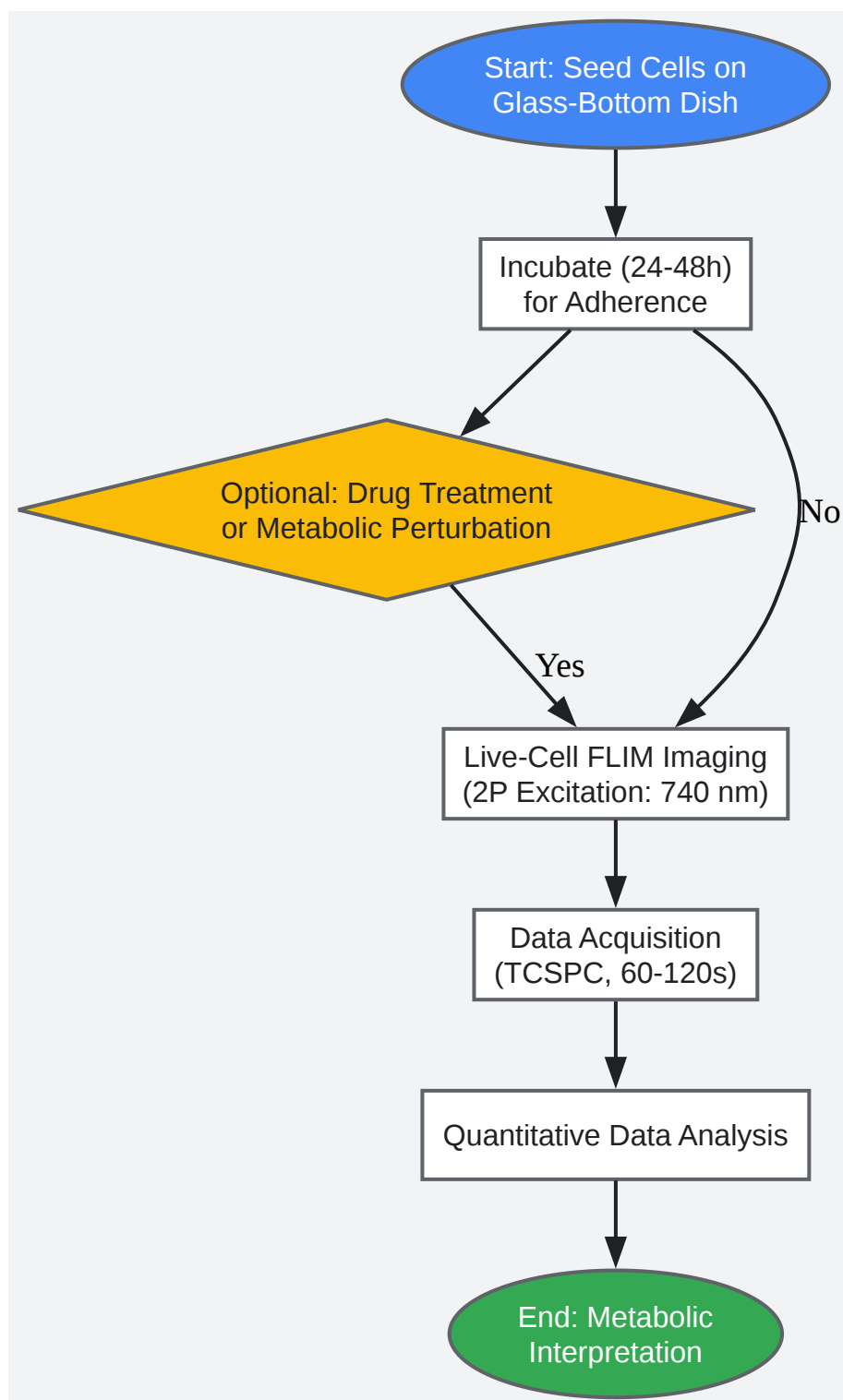
Methodology:

- Prepare Cells: Follow steps 1 and 2 from Protocol 1.
- Acquire Baseline Image: Acquire a baseline NADH FLIM image of the cells in the imaging medium before adding the drug, following steps 3 and 4 from Protocol 1. This serves as the control measurement.
- Drug Addition: Prepare the drug of interest at the desired final concentration in the pre-warmed imaging medium. Carefully add the drug to the imaging dish and mix gently.
- Time-Course Imaging: Acquire FLIM images at several time points after drug addition (e.g., 15 min, 30 min, 1 hr, 2 hr) to monitor the dynamics of the metabolic response.

- Data Analysis and Comparison:
 - Analyze all FLIM images as described in step 5 of Protocol 1.
 - For each time point, quantify the FLIM parameters (τ_1 , τ_2 , a_1 , a_2) and compare them to the baseline measurement.
 - Perform statistical analysis to determine if the observed changes in FLIM parameters are significant. This will reveal the extent and direction of the metabolic shift induced by the drug.

Visualizing Workflows

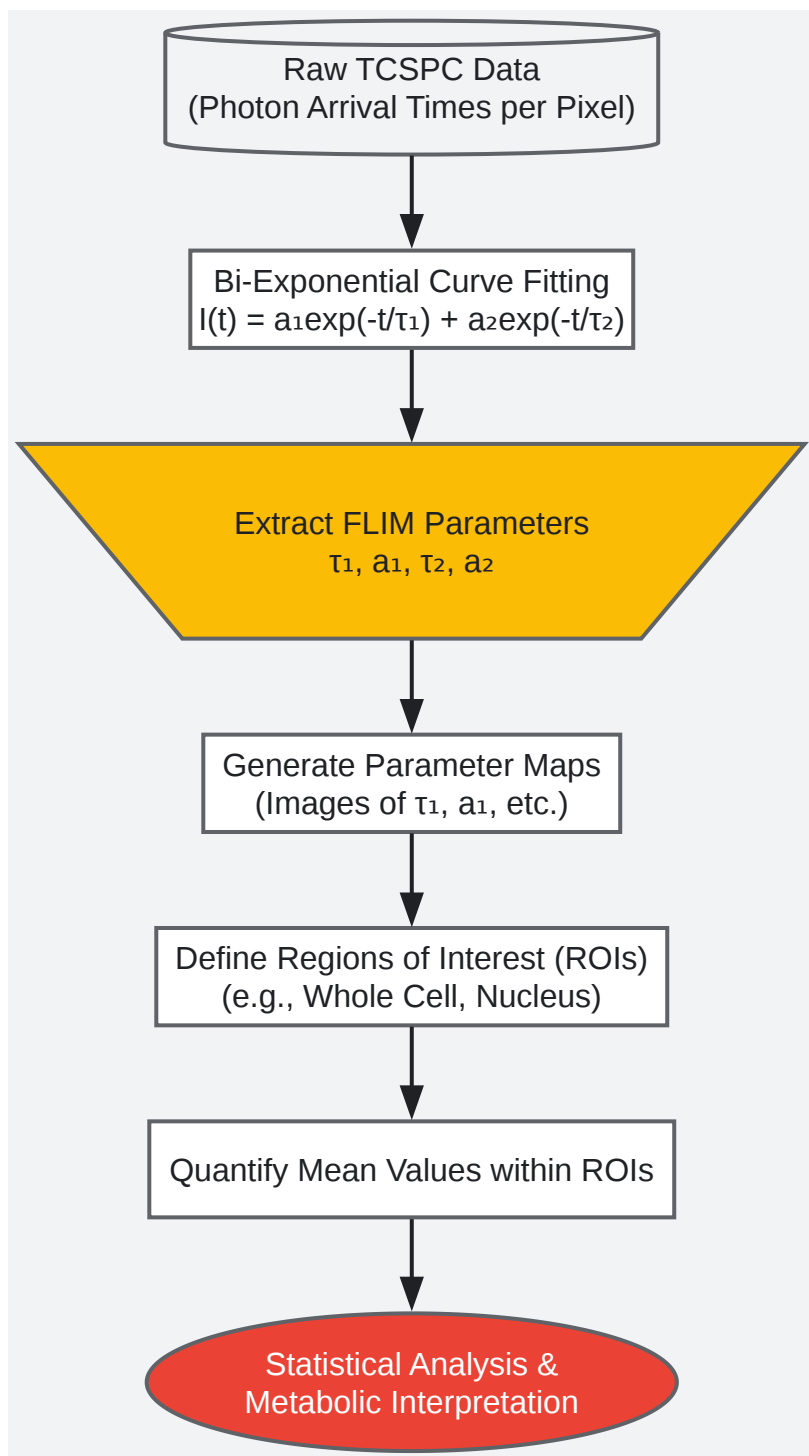
Experimental Workflow Diagram



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Caption: General experimental workflow for a live-cell NADH FLIM experiment.

Data Analysis Workflow Diagram



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Caption: Step-by-step workflow for the analysis of NADH FLIM data.

References

- 1. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]
- 2. Frontiers | Two-photon fluorescence lifetime imaging microscopy of NADH metabolism in HIV-1 infected cells and tissues [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. becker-hickl.com [becker-hickl.com]
- 6. Cancer metabolism | Biophotonics Imaging Laboratory | Illinois [biophotonics.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Metabolic Changes in Cancer Cells Using Two-Photon Fluorescence Lifetime Imaging Microscopy and Machine-Learning Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NADH Fluorescence Lifetime Imaging Microscopy Reveals Selective Mitochondrial Dysfunction in Neurons Overexpressing Alzheimer's Disease-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NADH Fluorescence Lifetime Imaging Microscopy Reveals Selective Mitochondrial Dysfunction in Neurons Overexpressing Alzheimer's Disease-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence lifetime microscopy of NADH distinguishes alterations in cerebral metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phasor analysis of NADH FLIM identifies pharmacological disruptions to mitochondrial metabolic processes in the rodent cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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